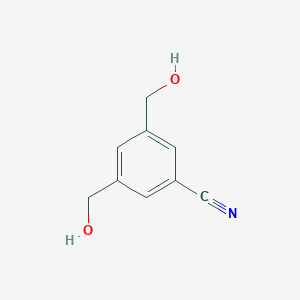

3,5-Bis(hydroxymethyl)benzonitrile

Overview

Description

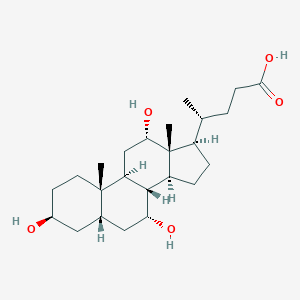

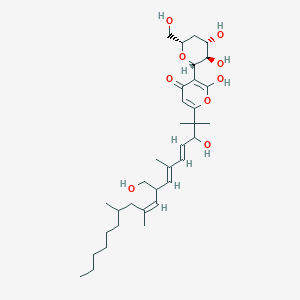

3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 . It is used in research and has a molecular weight of 163.17 .

Synthesis Analysis

The synthesis of 3,5-Bis(hydroxymethyl)benzonitrile involves a reaction of a solution in 2N hydrochloric acid, which is cooled to 0°C and treated with a cold solution of sodium nitrite in water . The reaction mixture is maintained at a temperature < 5°C for 30 minutes, then treated with a solution of copper (I) cyanide and sodium cyanide in water in a single portion . After stirring overnight at room temperature, the mixture is filtered, extracted with dichloromethane, concentrated, and used without further purification . The yield of this reaction is approximately 41% .Scientific Research Applications

Polymer Chemistry

Helix-Sense-Selective Polymerization: 3,5-Bis(hydroxymethyl)benzonitrile has been utilized in the synthesis of helical polymers. These polymers exhibit chiroptical properties due to the helix-sense-selective polymerization process . This application is significant in creating materials with specific optical activities, which can be used in advanced technologies like liquid crystal displays and chiral sensors.

Medicine

Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been involved in the preparation of diols, which are crucial intermediates for producing active pharmaceutical ingredients . This highlights its role in drug development and synthesis.

Materials Science

Advanced Material Synthesis: In materials science, 3,5-Bis(hydroxymethyl)benzonitrile is a precursor for designing novel materials. Its bifunctional nature allows for the creation of complex molecular architectures, which are essential in developing new materials with desired properties .

Environmental Science

Pollutant Analysis: While specific applications of 3,5-Bis(hydroxymethyl)benzonitrile in environmental science are not directly cited, its structural analogs are often used in the analysis of environmental pollutants. It can potentially be used in the synthesis of reagents or probes for detecting harmful substances in ecosystems .

Analytical Chemistry

Chromatographic Studies: The compound’s unique structure makes it suitable for use as a standard in chromatographic methods to help identify and quantify substances in complex mixtures. Its stability under various conditions is advantageous for analytical procedures .

Biochemistry

Enzymatic Reaction Studies: In biochemistry, 3,5-Bis(hydroxymethyl)benzonitrile could be used to study enzyme-catalyzed reactions involving nitrile or diol functional groups. This can provide insights into enzyme mechanisms and substrate specificity .

Pharmaceutical Research

Drug Discovery: This compound is valuable in pharmaceutical research for the discovery of new drug candidates. Its chemical structure can be modified to produce derivatives with potential therapeutic effects .

Organic Synthesis

Synthetic Building Block: As a versatile synthetic building block, 3,5-Bis(hydroxymethyl)benzonitrile is used to construct a wide range of organic molecules. Its reactivity with various chemical groups enables the synthesis of complex organic compounds .

Mechanism of Action

Mode of Action

It is known that the compound’s hydroxymethyl groups could potentially interact with biological targets through hydrogen bonding

Biochemical Pathways

The biochemical pathways affected by 3,5-Bis(hydroxymethyl)benzonitrile are currently unknown. Given the compound’s structure, it could potentially interfere with pathways involving similar structures or those that require the function of its functional groups .

Pharmacokinetics

The compound’s hydroxymethyl groups could potentially influence its solubility and therefore its absorption and distribution

Result of Action

It is possible that the compound could have various effects depending on its targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3,5-Bis(hydroxymethyl)benzonitrile .

properties

IUPAC Name |

3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMKDGDCCWYUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576769 | |

| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(hydroxymethyl)benzonitrile | |

CAS RN |

146335-23-1 | |

| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

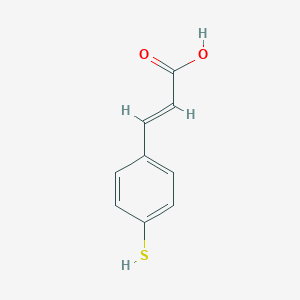

![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)

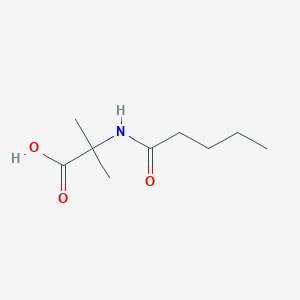

![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)